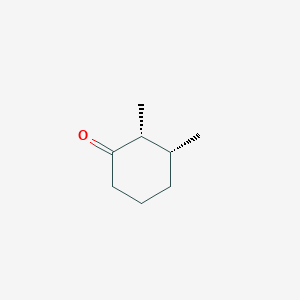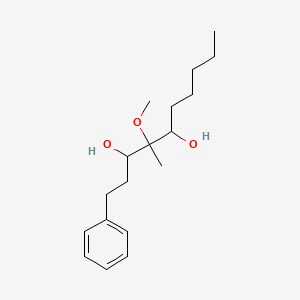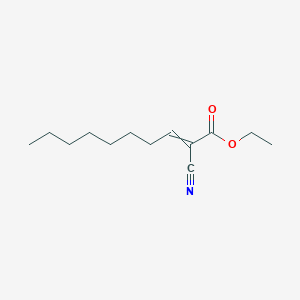![molecular formula C15H23NOS B12553909 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine CAS No. 146441-08-9](/img/structure/B12553909.png)
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine is a chemical compound with the molecular formula C15H21NO2S. It is known for its applications as a photoinitiator, particularly in the field of UV-curable coatings and inks . The compound is characterized by its morpholine ring, which is substituted with a 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-methylpropan-2-amine in the presence of a catalyst . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine as a photoinitiator involves the absorption of UV light, leading to the formation of reactive species such as free radicals . These reactive species initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The molecular targets include the double bonds in the monomers, and the pathways involved are primarily radical polymerization mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
Uniqueness
4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct photoinitiating properties. Its ability to efficiently absorb UV light and generate reactive species makes it particularly valuable in applications requiring rapid curing and high-performance coatings .
Propiedades
Número CAS |
146441-08-9 |
|---|---|
Fórmula molecular |
C15H23NOS |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
4-[2-methyl-1-(4-methylsulfanylphenyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C15H23NOS/c1-15(2,16-8-10-17-11-9-16)12-13-4-6-14(18-3)7-5-13/h4-7H,8-12H2,1-3H3 |
Clave InChI |
PTKHNBWCIHXVFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)SC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


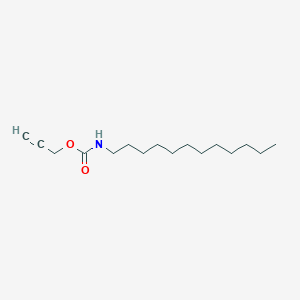
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
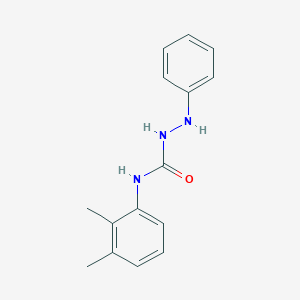

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
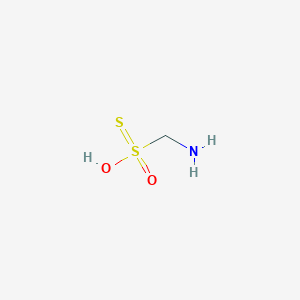
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
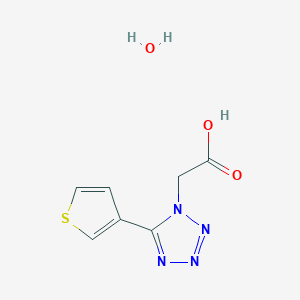
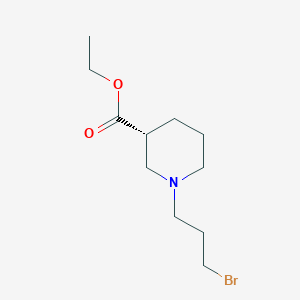

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
